molecular formula C18H22N4O B2884593 2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone CAS No. 1572133-03-9

2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone

Cat. No. B2884593
M. Wt: 310.401
InChI Key: OZYCLHNIDOOQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .

Scientific Research Applications

Carbon Dioxide Capture and Environmental Applications

A series of studies have focused on the utilization of piperazine and related compounds in carbon dioxide (CO2) capture processes. Piperazine, when combined with 2-amino-2-methyl-1-propanol (AMP), has been characterized for CO2 capture through amine scrubbing, demonstrating advantages such as low viscosity and high CO2 absorption rates (Han Li et al., 2013, Energy Procedia). Furthermore, concentrated aqueous piperazine solutions have shown remarkable resistance to thermal degradation and oxidation, which is beneficial for enhancing the efficiency and durability of CO2 capture systems (S. Freeman et al., 2010, International Journal of Greenhouse Gas Control).

Catalysis and Chemical Synthesis

Piperazine has been identified as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium, highlighting its role in facilitating efficient and environmentally friendly chemical reactions (M. Yousefi et al., 2018, Bioorganic chemistry). This finding underscores the potential of piperazine and its derivatives in pharmaceutical chemistry and the synthesis of complex organic compounds.

Pharmacological Research

Research has also extended into the pharmacological domain, where derivatives of piperazine have been synthesized and tested for various biological activities. For instance, compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety have displayed notable antiarrhythmic and antihypertensive activities, suggesting their potential in developing new therapeutic agents (Barbara Malawska et al., 2002, European journal of medicinal chemistry).

properties

IUPAC Name

2-amino-3-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c19-16(14-15-6-2-1-3-7-15)18(23)22-12-10-21(11-13-22)17-8-4-5-9-20-17/h1-9,16H,10-14,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYCLHNIDOOQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

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